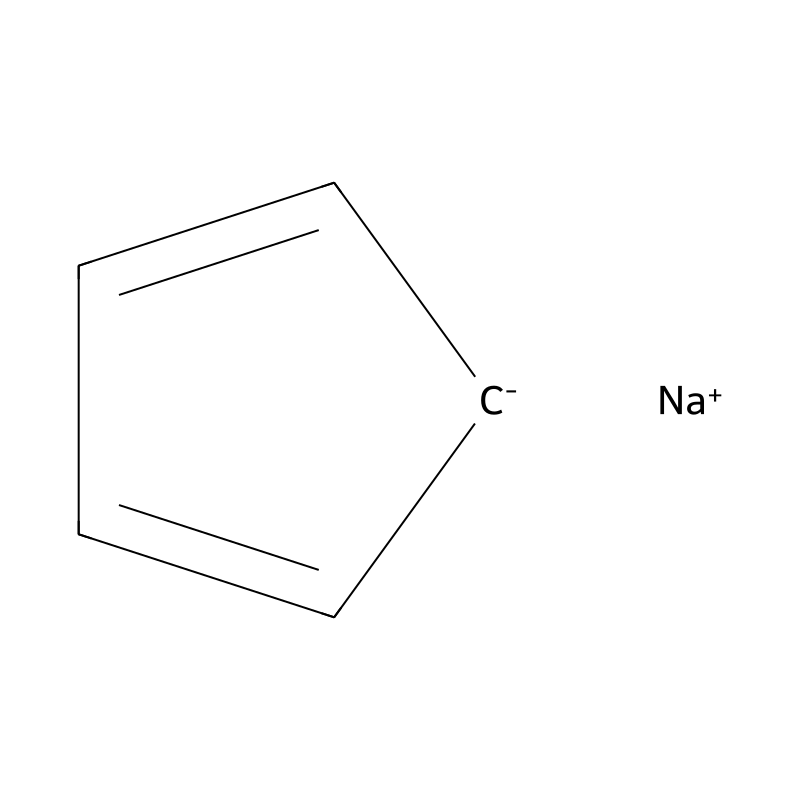Sodium cyclopentadienide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Metallocene Synthesis
Specific Scientific Field: Organometallic chemistry
Summary: Sodium cyclopentadienide is a common reagent for the preparation of metallocenes. Metallocenes are sandwich-like complexes consisting of a transition metal (such as iron or zirconium) sandwiched between two cyclopentadienyl ligands. These compounds exhibit fascinating electronic and catalytic properties.
Methods/Experimental Procedures: The synthesis typically involves reacting sodium cyclopentadienide with metal salts. For example
Results/Outcomes: Successful formation of metallocenes with diverse applications in catalysis, materials science, and organic synthesis.
Electrolyte for Sodium Batteries
Specific Scientific Field: Energy storage and electrochemistry
Summary: Sodium-based batteries, especially those using metallic sodium anodes, are considered for post-lithium energy storage Sodium cyclopentadienide dissolved in tetrahydrofuran (THF) serves as an improved electrolyte It exhibits
Methods/Experimental Procedures: Dissolve sodium cyclopentadienide in THF and use it as the electrolyte in sodium-metal batteries.
Results/Outcomes: Improved battery performance and suitability for further studies
Substituted Cyclopentadienyl Derivatives
Specific Scientific Field: Organic synthesis
Summary: Sodium cyclopentadienide is used to prepare substituted cyclopentadienyl derivatives. For instance
Methods/Experimental Procedures: React sodium cyclopentadienide with appropriate reagents to introduce substituents onto the cyclopentadienyl ring.
Results/Outcomes: These derivatives serve as intermediates for preparing substituted metallocenes and other organometallic compounds.
Synthesis of 1,2-Disubstituted Cyclopentadienes
Specific Scientific Field: Organic chemistry
Summary: Sodium cyclopentadienide can be used for the synthesis of 1,2-perfluorotolylated cyclopentadienes.
Methods/Experimental Procedures: Arylation of sodium cyclopentadienide to obtain 1,2-disubstituted cyclopentadienes.
Results/Outcomes: Exploration of their properties and potential use in energy storage systems.
Catalysts in Organic Synthesis
Specific Scientific Field: Catalysis
Summary: Sodium cyclopentadienide derivatives (such as Cp-cobaltacycles) can act as catalysts in various organic transformations.
Methods/Experimental Procedures: Utilize sodium cyclopentadienide derivatives in catalytic reactions.
Results/Outcomes: Facilitate the synthesis of complex organic molecules.
Fundamental Studies on Cyclopentadienyl Complexes
Specific Scientific Field: Coordination chemistry
Summary: Sodium cyclopentadienide serves as a model compound for studying the coordination behavior of cyclopentadienyl ligands with transition metals.
Methods/Experimental Procedures: Investigate the reactivity of sodium cyclopentadienide with different metal centers.
Results/Outcomes: Insights into ligand-metal interactions and bonding modes.
Molecular Structure Analysis
The key feature of NaCp's structure is the cyclopentadienide anion (Cp⁻). This planar, pentagonal ring exhibits aromatic character due to its delocalized π-electron system. The negative charge is delocalized across the ring, giving it extra stability []. The sodium cation (Na⁺) interacts with the negative charge on the Cp⁻ anion through ionic bonding.
Chemical Reactions Analysis
Synthesis
NaCp is typically synthesized by reacting cyclopentadiene (C₅H₆) with sodium metal (Na) in an inert solvent like tetrahydrofuran (THF) [].
2 C₅H₆ + 2 Na → 2 NaCp + H₂ (g)Decomposition
NaCp is pyrophoric, meaning it ignites spontaneously upon contact with air. This decomposition reaction produces cyclopentadiene and sodium oxide [].
Other relevant reactions
NaCp is a strong base and a nucleophile, readily reacting with various Lewis acids to form transition metallocene complexes. These complexes find applications in catalysis and materials science. For instance, NaCp reacts with titanocene dichloride (Cp₂TiCl₂) to form a new metallocene complex:
NaCp + Cp₂TiCl₂ → NaCl + Cp₃TiCl (Titanocene trichloride)Physical And Chemical Properties Analysis
NaCp is a hazardous compound due to its following properties:
- Pyrophoric: Ignites spontaneously in air [].
- Reacts violently with water: Releases flammable hydrogen gas [].
- Strong base: Can cause skin and eye burns [].
When handling NaCp, proper safety precautions like working in an inert atmosphere, wearing appropriate personal protective equipment (PPE), and using well-ventilated areas are crucial [].
Sodium cyclopentadienide can be synthesized through several methods:
- Direct Reaction with Sodium: A common method involves the reaction of sodium metal with cyclopentadiene under inert conditions. This method yields sodium cyclopentadienide directly and is often performed in a solvent such as tetrahydrofuran to stabilize the reaction .
- Improved Synthesis Techniques: Recent advancements have reported improved synthesis methods that enhance yield and purity by optimizing reaction conditions and using protective atmospheres .
- Reactions with Sodium Compounds: Other methods include reacting cyclopentadiene with various sodium compounds, yielding sodium cyclopentadienide alongside other products .
Sodium cyclopentadienide shares structural similarities with several other organosodium compounds. Here are some comparable compounds:
| Compound | Formula | Notable Characteristics |
|---|---|---|
| Potassium cyclopentadienide | C₅H₅K | Similar reactivity; used in analogous applications. |
| Lithium cyclopentadienide | C₅H₅Li | Often exhibits different solubility and reactivity. |
| Sodium phenylcyclopentadienide | C₁₁H₉Na | Combines properties of both phenyl and cyclopentadiene. |
Uniqueness of Sodium Cyclopentadienide
Sodium cyclopentadienide is unique due to its specific reactivity patterns and applications in both catalysis and battery technology. Its ability to form stable complexes with transition metals distinguishes it from similar compounds, which may not exhibit the same level of stability or versatility in synthetic applications.
GHS Hazard Statements
H260 (56.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








